

SR12343: A Technical Guide for Inflammatory Disease Research

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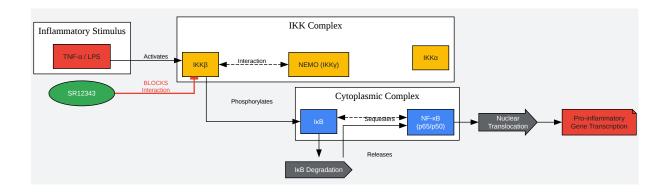
Compound of Interest		
Compound Name:	SR12343	
Cat. No.:	B3025790	Get Quote

Introduction: **SR12343** is a novel small-molecule inhibitor of the I-kappa-B kinase (IKK)/nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] It functions as a mimetic of the NF-κB essential modulator (NEMO) binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO.[1][2] This targeted disruption prevents the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, **SR12343** has emerged as a valuable research tool for investigating inflammatory processes and holds therapeutic potential for a range of inflammatory and degenerative diseases.

Mechanism of Action

SR12343 selectively inhibits the IKK complex by blocking the crucial association between the catalytic subunit IKK β and the regulatory subunit NEMO (also known as IKK γ). In the canonical NF-κB pathway, inflammatory stimuli like tumor necrosis factor-alpha (TNF- α) or lipopolysaccharide (LPS) trigger the activation of the IKK complex. This activated complex then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. By preventing the IKK β -NEMO interaction, SR12343 effectively halts this cascade, keeping NF-κB sequestered in the cytoplasm and suppressing the inflammatory response.





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Caption: Mechanism of **SR12343** inhibiting the NF-κB signaling pathway.

Quantitative Data

The inhibitory activity of **SR12343** has been quantified in various assays, demonstrating its efficacy in blocking NF-kB activation induced by different stimuli.

Assay Type	Stimulus	Cell Line <i>l</i> System	IC50 Value (μM)	Reference
NF-κB Luciferase Reporter	TNF-α	-	11.34	
NF-ĸB Activation	TNF-α	-	37.02	
NF-кВ Activation	LPS	-	-	-

Experimental Protocols

Below are detailed methodologies for key experiments involving SR12343.

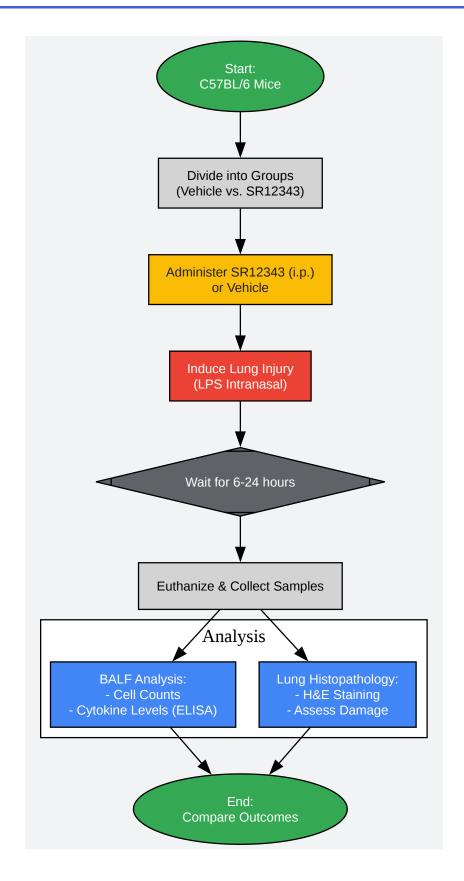


- 1. In Vitro NF-kB Luciferase Reporter Assay
- Objective: To quantify the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by SR12343.
- Methodology:
 - Cell Culture: Plate HEK293T cells (or a similar suitable cell line) in 96-well plates. Cotransfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
 - Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SR12343 or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
 - Stimulation: Induce NF-κB activation by adding a specific concentration of TNF- α (e.g., 10 ng/mL) to the wells. Incubate for an additional 6-8 hours.
 - Lysis and Luminescence Reading: Lyse the cells using a dual-luciferase reporter assay buffer. Measure both firefly and Renilla luciferase activities using a luminometer.
 - Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log concentration of SR12343 and fit a dose-response curve to calculate the IC₅₀ value.
- 2. In Vivo Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation Model
- Objective: To evaluate the efficacy of SR12343 in suppressing acute inflammation in a murine model.
- Methodology:
 - Animal Model: Use C57BL/6 mice (or another appropriate strain).
 - Compound Administration: Administer SR12343 (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.



- Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal administration of LPS.
- Sample Collection: At a specified time point post-LPS challenge (e.g., 6-24 hours),
 euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- Analysis:
 - Cell Infiltration: Perform cell counts (total and differential) on the BALF to quantify inflammatory cell influx (e.g., neutrophils, macrophages).
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using ELISA or multiplex assays.
 - Histopathology: Fix, section, and stain lung tissue (e.g., with H&E) to assess tissue damage, edema, and cellular infiltration.





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Caption: Workflow for the in vivo LPS-induced lung inflammation model.



Applications in Research

SR12343 is a potent tool for a variety of research applications in inflammatory and age-related diseases:

- Acute Inflammation: Studies have shown SR12343 suppresses LPS-induced acute pulmonary inflammation in mice.
- Cellular Senescence: The NF-κB pathway is a key driver of the Senescence-Associated Secretory Phenotype (SASP), which promotes chronic inflammation. **SR12343** has been used to reduce markers of cellular senescence in both in vitro and in vivo models of aging.
- Age-Related Disease: By inhibiting chronic inflammation and senescence, SR12343 has
 demonstrated therapeutic effects in mouse models of accelerated and natural aging,
 improving healthspan and muscle pathology.
- Duchenne Muscular Dystrophy: The compound has shown positive effects in the mdx mouse model of Duchenne muscular dystrophy, a disease with a significant inflammatory component.

By providing a specific mechanism for inhibiting a central inflammatory pathway, **SR12343** allows researchers to dissect the role of NF-κB signaling in various disease contexts.

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